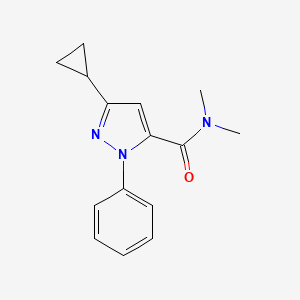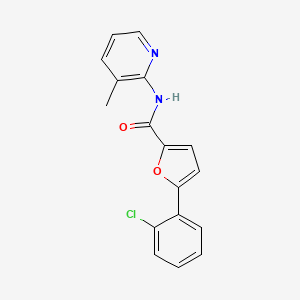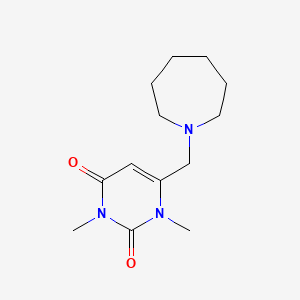
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
CDPPB acts as a positive allosteric modulator of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. When CDPPB binds to the allosteric site of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, it enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. However, the exact biochemical and physiological effects of CDPPB are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
CDPPB has several advantages for lab experiments, including its high potency and selectivity for 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which allows for precise modulation of the receptor's activity. However, CDPPB also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for CDPPB research, including investigating its potential applications in drug discovery, exploring its effects on other neurotransmitter systems, and developing more potent and selective 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDPPB and its potential clinical applications.
Méthodes De Synthèse
CDPPB can be synthesized using a multistep process involving the reaction of 3-amino-5-cyclopropylpyrazole with 2-bromoacetophenone, followed by N,N-dimethylation and carboxylation. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug discovery. In neuroscience, CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In psychiatry, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. Additionally, CDPPB has been used as a tool compound in drug discovery to screen for potential 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators.
Propriétés
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)14-10-13(11-8-9-11)16-18(14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOKNPYDITXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)




![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)